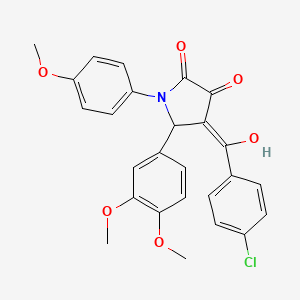![molecular formula C20H26N2O4S B3919564 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide](/img/structure/B3919564.png)
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide
Overview
Description
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide is a synthetic organic compound characterized by its complex molecular structure It contains a benzyl group, a methoxyphenyl group, and a sulfonylamino group, all attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide typically involves multiple steps:
Formation of the Benzyl Sulfonamide Intermediate: The initial step involves the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyl sulfonamide intermediate.
Acylation: The benzyl sulfonamide intermediate is then acylated with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[benzyl-(4-hydroxyphenyl)sulfonylamino]-N-tert-butylacetamide.
Reduction: Formation of 2-[benzyl-(4-methoxyphenyl)sulfanylamino]-N-tert-butylacetamide.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used in the development of new catalysts or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoic acid
- 2-[benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
Comparison
Compared to similar compounds, 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group can provide steric hindrance, affecting the compound’s ability to interact with other molecules and potentially enhancing its stability.
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)21-19(23)15-22(14-16-8-6-5-7-9-16)27(24,25)18-12-10-17(26-4)11-13-18/h5-13H,14-15H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPTIXSFFBCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


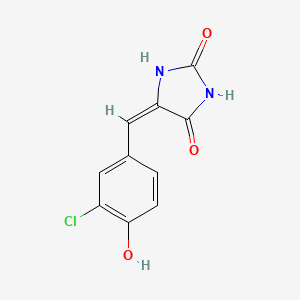
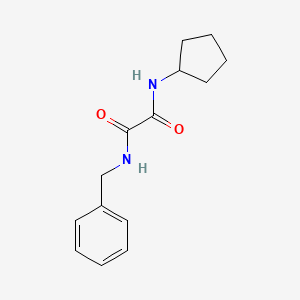
![[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B3919504.png)
![(5E)-1-(2,4-dimethylphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3919507.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3919515.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3919518.png)
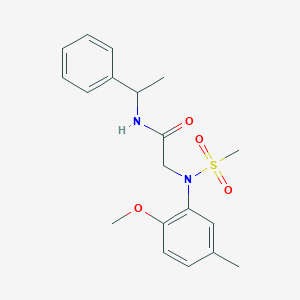
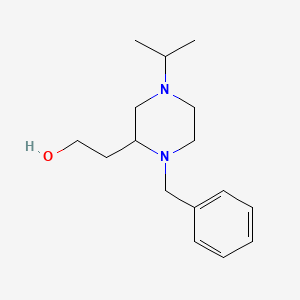
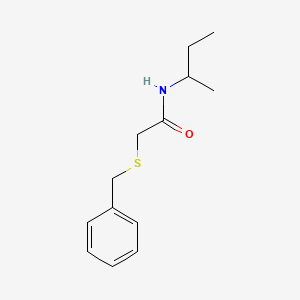
![4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3919550.png)
![N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3919553.png)
![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3919559.png)
![3-({4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3919577.png)
